molecular formula C13H14N2O3 B3033202 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol CAS No. 955965-31-8

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

Cat. No.: B3033202
CAS No.: 955965-31-8
M. Wt: 246.26 g/mol
InChI Key: YRCJQSOMTKRNQO-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is a strategically designed chemical compound that incorporates both pyrazole and phenolic moieties, creating a multifunctional research tool with significant potential in medicinal chemistry and drug discovery applications. This molecular architecture features a 3,5-dimethylpyrazole unit connected through a carbonyl linkage to a 2-methoxyphenol group, resulting in a hybrid structure that may exhibit unique biological activities and physicochemical properties valuable for scientific investigation. The compound's structural framework shares characteristics with several biologically active molecules documented in scientific literature . The 3,5-dimethylpyrazole component is a privileged scaffold in medicinal chemistry, known to contribute to various pharmacological activities, while the methoxyphenol moiety offers potential antioxidant properties and additional modification sites for structure-activity relationship studies. This combination creates a versatile chemical entity suitable for exploring novel therapeutic targets and biochemical pathways. Researchers may employ this compound in multiple applications, including as a key intermediate in organic synthesis, a potential enzyme inhibitor in mechanistic studies, or a lead compound for further optimization in drug discovery programs. The presence of both hydrogen bond donor and acceptor sites, along with the aromatic systems, suggests potential for targeted molecular interactions with biological macromolecules. The methyl and methoxy substituents provide opportunities for studying steric and electronic effects on binding affinity and selectivity. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation. For comprehensive product specifications, handling guidelines, and storage recommendations, please consult the product documentation or contact our technical support team.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJQSOMTKRNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363336
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955965-31-8
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Condensation Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol can undergo condensation reactions with aldehydes or ketones under acidic conditions.

Reactions at the C-4 Position

The C-4 position of the pyrazole ring is susceptible to electrophilic substitution reactions .

Other Potential Reactions

Based on the properties of its constituent groups (pyrazolyl and methoxyphenol), this compound can also participate in the following chemical reactions:

  • Acylation: The hydroxyl group on the phenol ring can undergo acylation reactions to form esters.

  • Alkylation: Similar to acylation, the hydroxyl group can be alkylated to form ethers.

  • Hydrolysis: The carbonyl group linking the pyrazole and methoxyphenol moieties may be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule into its constituent parts.

  • Ether cleavage: The methoxy group might be cleaved under harsh conditions, for example, using boron tribromide.

  • Reactions Involving the Pyrazole Ring: The pyrazole ring can undergo various reactions such as N-substitution, metal coordination, and cycloadditions, depending on the specific reagents and conditions used.

Reactions with Hydrazine Hydrate

Compounds of this type react with hydrazine hydrate and phenyl hydrazine to produce 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole .

Reaction with Methyl Acrylate

3,5-dimethyl-1H-pyrazole can react with methyl acrylate, followed by reaction with POCl3/DMF and alkaline hydrolysis, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Examples of Pyrazole Reactions

The pyrazole ring can be involved in reactions such as :

  • Michael additions

  • Cycloadditions

  • Suzuki-Miyaura cross-coupling reactions

  • Vilsmeier-Haack reactions

  • Condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine

Oxidation Reactions

Pyrazole-4-carbaldehydes can be oxidized with potassium permanganate to afford pyrazole-4-carboxylic acid, which can be converted to the corresponding ethyl ester by reaction with ethanol in an acidic medium .

Data Table Summarizing Potential Reactions

Reaction TypeReactant/ConditionsProduct(s)Reference
CondensationAldehydes or ketones, acidic conditionsCondensed products$$3]
Electrophilic SubstitutionElectrophilic reagents at C-4 positionSubstituted pyrazole derivatives$$4]
AcylationAcylating agentsEster derivatives$$3, 12]
AlkylationAlkylating agentsEther derivatives$$12]
HydrolysisStrong acid or baseCleavage into pyrazole and methoxyphenol components$$3]
N-SubstitutionVarious reagentsN-substituted pyrazole derivatives$$6]
Metal CoordinationMetal ionsCoordination complexes$$3]
CycloadditionsDienophiles or dipolarophilesCycloadducts$$3]
OxidationPotassium permanganatePyrazole-4-carboxylic acid$$6]
Reactions with Hydrazine HydrateHydrazine hydrate, phenyl hydrazine4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole$$8]
Reaction with Methyl AcrylateMethyl acrylate, POCl3/DMF, alkaline hydrolysis3,5-dimethyl-1H-pyrazole-4-carbaldehyde$$6]
Michael AdditionEthyl propionate, DCE(E)-ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl) acrylate and its (Z)-isomer$$9]
Suzuki-Miyaura cross-couplingArylboronic acids, Pd(OAc)2, K2CO31H-1,2,3-triazole analogs$$10]
Vilsmeier-Haack reactionsPhosphoryl chloride in DMFFormylated pyrazole derivatives$$6]

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol displayed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Properties
Another vital application is in the field of antimicrobial agents. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Studies have shown that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicide Development
Additionally, formulations containing this compound have been investigated as potential herbicides. Field trials indicated effective weed control without significant phytotoxicity to crops, suggesting its utility in sustainable agriculture practices .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as aerospace and automotive components .

Nanotechnology
Moreover, this compound has been explored in nanotechnology for drug delivery systems. Its ability to form nanoparticles enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Case Studies

Study Title Field Findings
Anticancer Activity of Pyrazole DerivativesMedicinal ChemistryInduced apoptosis in cancer cells; inhibited MAPK pathway
Antimicrobial Efficacy Against Bacterial StrainsMicrobiologyEffective against S. aureus and E. coli; potential for antibiotic development
Insecticidal Properties on Agricultural PestsAgricultureSignificant mortality rates in aphids; potential for eco-friendly pest control
Development of High-performance PolymersMaterials ScienceEnhanced thermal stability; suitable for aerospace applications

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenol group can also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s pyrazole ring and phenolic group are common in medicinal and coordination chemistry. Key analogs include:

a) Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
  • Structure : A 1,5-diarylpyrazole with a sulfonamide group.
  • Key Differences: Celecoxib lacks the phenolic moiety and carbonyl linker but shares the pyrazole core. The sulfonamide group enhances COX-2 selectivity .
  • Activity : Potent COX-2 inhibitor (IC₅₀ in nM range) with a plasma half-life optimized for clinical use .
b) TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one)
  • Structure: Pyridazinone core with pyrazole and methoxyphenyl substituents.
  • Key Differences: Incorporates a pyridazinone ring instead of a phenol, with fluorine enhancing metabolic stability.
  • Activity : PDE10A inhibitor (IC₅₀ = 0.30 nM) with >15,000-fold selectivity over other PDEs .
c) 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
  • Structure: Pyrazole directly bonded to phenol and methoxyphenyl groups.
  • Key Differences: Lacks the carbonyl linker but shares the phenolic and methoxyphenyl motifs. Dihedral angles between aromatic rings influence molecular rigidity .

Physicochemical Properties

Compound Molecular Weight logP* Solubility Key Functional Groups
Target Compound ~273.3 g/mol ~2.5 Moderate Phenol, carbonyl, pyrazole
Celecoxib 381.4 g/mol 3.5 Low Sulfonamide, trifluoromethyl
TAK-063 451.4 g/mol 4.2 Low Pyridazinone, fluoro
Compound 342.4 g/mol 3.8 Low Phenol, methoxyphenyl

*Estimated using fragment-based methods.

Key Observations:
  • The phenolic -OH group increases acidity (pKa ~10) compared to sulfonamides (pKa ~1–2) or neutral pyridazinones, influencing solubility and membrane permeability.

Metabolic Stability

  • The 3,5-dimethylpyrazole group may reduce metabolic oxidation compared to unsubstituted pyrazoles (e.g., ’s celecoxib with trifluoromethyl enhances stability) .
  • The methoxy group could slow hepatic demethylation, as seen in TAK-063’s design .

Enzyme Inhibition

  • COX-2 Inhibition: Celecoxib’s pyrazole-sulfonamide motif is critical for binding; the target’s phenolic group may limit COX-2 affinity but could target other oxidoreductases .

Antifungal Activity

  • ’s triazole-pyrazole hybrid shows moderate fungicidal activity, suggesting the target’s phenol group could enhance antifungal properties via membrane disruption .

Biological Activity

The compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_{2}O_{3}. Its structure features a pyrazole ring connected to a methoxyphenol moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, research involving various pyrazole compounds has shown effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The study tested the cytotoxic effects of different pyrazoles in combination with doxorubicin, revealing a synergistic effect that enhances the anticancer activity of doxorubicin in resistant cancer cells .

Pyrazole CompoundCell Line TestedCytotoxicity (IC50 µM)Synergistic Effect with Doxorubicin
Compound AMCF-712Yes
Compound BMDA-MB-23115Yes
This compoundMCF-7TBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Several studies indicate that these compounds can inhibit the growth of various pathogens. Specifically, this compound has been suggested to possess significant antimicrobial properties against both bacterial and fungal strains .

Microorganism TestedMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The mechanisms underlying the biological activities of pyrazole derivatives like this compound may involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Pyrazoles may exhibit antioxidant activity that protects cells from oxidative stress, contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vitro against various cancer cell lines. The study highlighted that modifications in the pyrazole structure significantly impacted their anticancer efficacy. The compound in focus was found to be among the most effective in reducing cell viability in resistant breast cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via acylation reactions between 3,5-dimethyl-1H-pyrazole and a methoxyphenol derivative. A typical approach involves using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Intermediate characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity .

Q. How is this compound characterized structurally?

  • Methodological Answer : Standard characterization involves:

  • NMR spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) to identify aromatic protons (δ 6.8–7.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and methoxy signals (δ 3.8–4.0 ppm).
  • Mass spectrometry : HR-MS (ESI-qTOF) for molecular ion confirmation (e.g., [M+H]+^+) with <5 ppm deviation from theoretical mass.
  • Elemental analysis : To verify C, H, N content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screening can include:

  • Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli), following CLSI guidelines. Incubate at 35°C for 24 hours and compare to standard antibiotics (e.g., ciprofloxacin) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the pyrazole’s 3,5-dimethyl positions (e.g., halogens, bulky groups) to enhance target binding.
  • Bioisosteric replacement : Replace the methoxyphenol moiety with trifluoromethoxy or sulfonamide groups to improve metabolic stability.
  • Analytical validation : Use 1H^1H-NMR and X-ray crystallography (if crystals are obtainable) to confirm structural changes. SAR data should be analyzed using multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Disorder in the pyrazole ring : Mitigate using SHELXL’s PART instruction to model partial occupancy.
  • Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) and TLS refinement for heavy atoms.
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry and R1_1/wR2_2 convergence below 5% and 12%, respectively. CIF files should be deposited in the Cambridge Structural Database for peer validation .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model binding poses in target proteins (e.g., KCa2 channels). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability.
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at the carbonyl group) using MOE or Discovery Studio.
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity or crystallographic results)?

  • Methodological Answer :

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) with internal controls.
  • Data cross-validation : Compare crystallographic data with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies.
  • Statistical analysis : Apply Grubbs’ test to identify outliers in bioactivity datasets. Use Bayesian models to quantify uncertainty in conflicting results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Reactant of Route 2
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4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

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